Pimobendan

Beschreibung

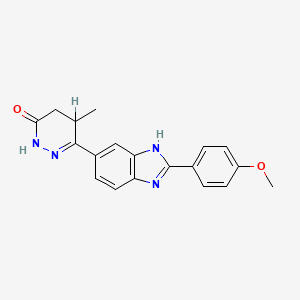

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBJJMFZWDBELO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048280 |

Source

|

| Record name | Pimobendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74150-27-9, 118428-37-8, 118428-38-9 |

Source

|

| Record name | Pimobendan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimobendan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimobendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMOBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Pimobendan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimobendan is a well-established inodilator agent used in the management of congestive heart failure, primarily in veterinary medicine. Its therapeutic efficacy stems from a dual mechanism of action: calcium sensitization of the cardiac myofilaments and selective inhibition of phosphodiesterase III (PDE3). This unique combination results in enhanced cardiac contractility (positive inotropy) and vasodilation, leading to a reduction in both preload and afterload on the heart. This in-depth technical guide will elucidate the core molecular mechanisms of this compound, present quantitative data on its activity, detail key experimental protocols for its study, and provide visual representations of the involved signaling pathways.

Introduction

This compound, a benzimidazole-pyridazinone derivative, distinguishes itself from other inotropic agents by improving cardiac function without significantly increasing myocardial oxygen consumption.[1] This is achieved through a novel combination of two primary molecular actions. Firstly, it acts as a calcium sensitizer, directly enhancing the efficiency of the contractile machinery within cardiomyocytes.[2] Secondly, it functions as a selective inhibitor of phosphodiesterase III (PDE3), leading to vasodilation and a component of its positive inotropic effect.[3] This guide provides a comprehensive overview of these mechanisms for professionals in cardiovascular research and drug development.

Core Mechanisms of Action

Calcium Sensitization

This compound's primary inotropic effect is mediated by increasing the sensitivity of the cardiac contractile apparatus to intracellular calcium.[4] This action is primarily attributed to its interaction with cardiac troponin C (cTnC), a key regulatory protein in muscle contraction.[3] By binding to cTnC, this compound stabilizes the calcium-bound conformation of the troponin complex, leading to a more sustained interaction between actin and myosin for a given concentration of intracellular calcium.[5] This enhanced myofilament responsiveness results in a greater force of contraction without a significant increase in the intracellular calcium concentration, a factor that can contribute to arrhythmias and increased myocardial oxygen demand.[6]

Phosphodiesterase III (PDE3) Inhibition

This compound also exerts its effects through the selective inhibition of phosphodiesterase III (PDE3).[7] PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in both cardiac and vascular smooth muscle cells.[8] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.

-

In Cardiac Myocytes: Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins. This leads to an increased influx of calcium into the cell and enhanced release of calcium from the sarcoplasmic reticulum, contributing to a positive inotropic effect.[5]

-

In Vascular Smooth Muscle Cells: In contrast to its effect in the heart, elevated cAMP levels in vascular smooth muscle cells promote relaxation.[3] This leads to vasodilation of both arteries and veins, resulting in a reduction of both the afterload (the resistance the heart pumps against) and preload (the volume of blood returning to the heart).[2]

Quantitative Data

The following table summarizes key quantitative data related to the mechanism of action of this compound.

| Parameter | Value | Target | Method | Reference |

| PDE3 Inhibition | ||||

| IC50 | 0.32 µM | Phosphodiesterase III | In vitro enzyme assay | [7] |

| Calcium Sensitization | ||||

| pCa Shift | 0.15-0.20 units | Skinned Cardiac Fibers | pCa-tension relationship | [5] |

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's mechanism of action.

Calcium Sensitization Pathway in Cardiomyocytes

PDE3 Inhibition Pathway in Cardiac Myocytes

PDE3 Inhibition Pathway in Vascular Smooth Muscle Cells

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Promising Cardiovascular Drugs--Pimobendan - WSAVA2006 - VIN [vin.com]

- 3. VetFolio [vetfolio.com]

- 4. Discovery of Novel Small Molecule Calcium Sensitizers for Cardiac Troponin C: A Combined Virtual and Experimental Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium sensitization with this compound: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of Pimobendan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimobendan is a pivotal therapeutic agent in veterinary cardiology, classified as an inodilator for its combined positive inotropic and vasodilatory effects. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and chemical synthesis of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development. The document details the pharmacological properties of this compound, including its dual mechanism of action as a calcium sensitizer and a phosphodiesterase III (PDE3) inhibitor. Furthermore, it outlines various synthetic routes to this compound, presenting detailed experimental protocols and quantitative data to facilitate a deeper understanding of its chemistry and biological activity.

Discovery and Development

This compound, a benzimidazole-pyridazinone derivative, was developed by Boehringer Ingelheim.[1][2][3] Initially investigated for use in human medicine, it found its primary application in veterinary medicine for the management of congestive heart failure (CHF) in dogs.[4][5] The drug was first launched in Japan in 1994.[1][2][3]

The development of this compound was a significant advancement in veterinary cardiology. Landmark clinical trials, such as the EPIC (Evaluation of this compound in Cardiomegaly) study, demonstrated its efficacy in delaying the onset of clinical signs of congestive heart failure in dogs with myxomatous mitral valve disease (MMVD) and cardiomegaly.[6][7][8] The trial, which involved 360 dogs across 11 countries, was terminated early due to the clear therapeutic benefit observed in the this compound-treated group, with the median time to the primary endpoint being extended by 15 months.[6][7][8] These findings led to a paradigm shift in the management of canine heart disease, advocating for earlier intervention in at-risk patients.[7][9]

Mechanism of Action

This compound's therapeutic efficacy stems from its dual mechanism of action: calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE3). This unique combination results in both positive inotropic (increased contractility) and vasodilatory effects.

2.1. Calcium Sensitization

This compound enhances the sensitivity of the cardiac troponin C (cTnC) to calcium ions that are already present in the cardiomyocyte during systole. This action increases the binding efficiency of calcium to cTnC, leading to a more forceful contraction of the heart muscle without a significant increase in myocardial oxygen consumption.

2.2. Phosphodiesterase III (PDE3) Inhibition

This compound is a selective inhibitor of PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 in vascular smooth muscle, this compound leads to an increase in intracellular cAMP levels. This, in turn, promotes vasodilation, reducing both preload and afterload on the heart.

Signaling Pathway

Caption: Signaling pathway of this compound's dual mechanism of action.

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the pharmacological activity of this compound.

| Parameter | Value | Species | Notes | Reference |

| PDE3 Inhibition | ||||

| IC₅₀ | 0.32 µM | Not Specified | Selective inhibitor of PDE3. | [6] |

| Calcium Sensitization | ||||

| IC₅₀ | 26 µM | Not Specified | Concentration for 50% of maximal calcium-sensitizing effect. | [6] |

| Pharmacokinetics (Canine) | ||||

| Bioavailability | 60-65% | Dog | Oral administration. | |

| Tₘₐₓ (this compound) | 1-4 hours | Dog | Following a single oral dose of 0.25 mg/kg. | |

| Tₘₐₓ (Active Metabolite) | 1-4 hours | Dog | Following a single oral dose of 0.25 mg/kg. | |

| Cₘₐₓ (this compound) | 3.09 ± 0.76 ng/mL | Dog | Following a single oral dose of 0.25 mg/kg. | |

| Cₘₐₓ (Active Metabolite) | 3.66 ± 1.21 ng/mL | Dog | Following a single oral dose of 0.25 mg/kg. | |

| Elimination Half-life (this compound) | ~0.5 hours | Dog | ||

| Elimination Half-life (Active Metabolite) | ~2 hours | Dog |

Chemical Synthesis

Several synthetic routes for this compound have been reported, primarily in patent literature. The following sections detail a representative synthesis, providing a logical workflow and outlining the key transformations.

Synthetic Workflow

Caption: A representative synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on a synthetic route described in the patent literature.[1]

Step 1: Synthesis of N-(4-(2-chloropropanoyl)phenyl)acetamide (Compound I)

-

Materials: Acetanilide, 2-chloropropionyl chloride, an organic solvent (e.g., dichloromethane), and a Lewis acid catalyst (e.g., aluminum chloride).

-

Procedure: To a stirred suspension of acetanilide and aluminum chloride in dichloromethane at 0-5 °C, 2-chloropropionyl chloride is added dropwise. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Compound I.

Step 2: Synthesis of N-(4-(2-chloropropanoyl)-2-nitrophenyl)acetamide (Compound II)

-

Materials: Compound I, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), and an acid anhydride (e.g., acetic anhydride).

-

Procedure: Compound I is dissolved in acetic anhydride and cooled to 0-5 °C. A pre-cooled mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature. The reaction mixture is stirred at this temperature for a specified time and then poured into ice water. The precipitated solid is filtered, washed with water, and dried to afford Compound II.

Step 3: Synthesis of 4-(4-acetamido-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (Compound III)

-

Materials: Compound II, diethyl malonate, sodium methoxide, sodium hydroxide, and dilute hydrochloric acid.

-

Procedure: Diethyl malonate is added to a solution of sodium methoxide in a suitable solvent. Compound II is then added, and the mixture is heated to reflux. After the reaction is complete, an aqueous solution of sodium hydroxide is added, and the mixture is refluxed again to hydrolyze the ester. The reaction mixture is cooled, and the pH is adjusted to 3-4 with dilute hydrochloric acid to precipitate Compound III, which is then filtered, washed, and dried.

Step 4: Synthesis of 1-(4-acetamido-3-nitrophenyl)-2-methylpropan-1-one (Compound IV)

-

Materials: Compound III and a decarboxylation reagent or heat.

-

Procedure: Compound III is heated in a suitable high-boiling solvent or with a decarboxylation agent until the evolution of carbon dioxide ceases. The reaction mixture is then cooled, and the product, Compound IV, is isolated by crystallization.

Step 5: Synthesis of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Compound V)

-

Materials: Compound IV, hydrazine hydrate, and a noble metal catalyst (e.g., Pd/C).

-

Procedure: Compound IV is dissolved in a suitable solvent, and hydrazine hydrate is added. The mixture is heated to reflux in the presence of a noble metal catalyst. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to give Compound V.

Step 6: Synthesis of this compound

-

Materials: Compound V, p-methoxybenzaldehyde, and a catalyst.

-

Procedure: A mixture of Compound V and p-methoxybenzaldehyde in a suitable solvent is heated to reflux in the presence of a catalyst. Upon completion of the reaction, the mixture is cooled, and the crude this compound is precipitated. The product is then purified by recrystallization.

Conclusion

This compound stands as a testament to the successful translation of fundamental pharmacological principles into a life-extending veterinary therapeutic. Its discovery and development have significantly impacted the management of canine congestive heart failure. The dual mechanism of calcium sensitization and PDE3 inhibition provides a unique and effective approach to improving cardiac function. The chemical synthesis of this compound, while involving multiple steps, is achievable through established organic chemistry transformations. This guide has provided a detailed overview of the discovery, mechanism of action, and chemical synthesis of this compound, intended to be a valuable resource for the scientific community. Further research into novel synthetic routes and a deeper understanding of its long-term pharmacological effects will continue to be areas of interest.

References

- 1. CN111518081A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. CN106518850A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 3. CN108976200B - Method for preparing this compound from side product of this compound synthesis - Google Patents [patents.google.com]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. FDA Conditionally Approves First Drug to Delay Onset of Congestive Heart Failure in Dogs | FDA [fda.gov]

- 6. dvm360.com [dvm360.com]

- 7. Scientists discover drug to increase lifespan of dogs | Scientists discover drug to increase lifespan of dogs [deccanchronicle.com]

- 8. vetmed.tamu.edu [vetmed.tamu.edu]

- 9. international-animalhealth.com [international-animalhealth.com]

Pimobendan Pharmacokinetics in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator, exerting both positive inotropic and vasodilatory effects.[1][2] It is widely used in veterinary medicine for the management of congestive heart failure in dogs, particularly secondary to myxomatous mitral valve disease (MMVD) or dilated cardiomyopathy (DCM).[1][3] Its unique dual mechanism of action, involving calcium sensitization of the cardiac myofilaments and selective inhibition of phosphodiesterase III (PDE3), makes it a subject of ongoing research and clinical interest.[2][3][4][5] This technical guide provides an in-depth overview of the pharmacokinetics of this compound and its active metabolite, O-desmethyl-pimobendan (ODMP), across various animal models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

This compound's therapeutic effects stem from two primary molecular actions:

-

Calcium Sensitization: this compound enhances the sensitivity of the cardiac troponin C to calcium ions that are already present during systole.[3][5] This increases myocardial contractility without a corresponding increase in intracellular calcium concentration, which is a notable advantage over traditional inotropes as it avoids potential arrhythmogenic effects and increased myocardial oxygen demand.[1][5]

-

Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3 in vascular smooth muscle, this compound leads to an increase in cyclic adenosine monophosphate (cAMP) levels.[5] This results in both arterial and venous vasodilation, reducing both preload and afterload on the heart.[1] Its active metabolite, ODMP, is a more potent PDE3 inhibitor than the parent compound.[3][6][7]

The following diagram illustrates the signaling pathway of this compound's dual mechanism of action.

Pharmacokinetic Profiles in Animal Models

This compound is rapidly absorbed after oral administration, with bioavailability reported to be between 60-65%.[3] It is metabolized in the liver to its active metabolite, O-desmethyl-pimobendan (ODMP).[2][3] The parent drug, this compound, is a potent calcium sensitizer, while ODMP is a more powerful PDE3 inhibitor.[3] Elimination occurs primarily through bile and feces.[3]

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite (ODMP) in various animal models.

Table 1: Pharmacokinetics of this compound in Dogs

| Formulation/Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| This compound | |||||||

| Chewable Tablet (PO) | 0.25 | 3.09 ± 0.76 | 2.0 (mean) | 0.5 ± 0.1 | - | - | [2] |

| Chewable Tablet (PO) | 0.5 | 49.1 ± 28.7 | 2.1 ± 0.9 | 1.8 ± 0.8 | 148.4 ± 71.6 | - | [6] |

| Nonaqueous Solution (PO) | 0.27 | 7.3 ± 2.7 | 1.1 | 0.9 | - | - | [8] |

| Liquid Mixture (PO) | ~0.5 | 96.92 ± 75.64 | 0.88 ± 0.52 | 0.55 ± 0.16 | 97.78 ± 57.33 | - | [9] |

| Intravenous (IV) | 0.15 | 48.86 ± 13.92 (at 2 min) | - | - | - | 100 | [10][11] |

| Rectal (PR) | 0.5 | 10.1 ± 2.0 | 1.0 ± 0.4 | 2.2 ± 0.6 | 31.1 ± 11.9 | 25 ± 8 | [6] |

| Capsule (PO) | 0.25 | - | - | 0.36 | - | 70 | [12] |

| ODMP (Active Metabolite) | |||||||

| Chewable Tablet (PO) | 0.25 | 3.66 ± 1.21 | 3.0 (mean) | 2.0 | - | - | [2] |

| Chewable Tablet (PO) | 0.5 | 30.9 ± 10.4 | 3.2 ± 1.6 | 5.0 ± 2.7 | 167.8 ± 36.2 | - | [6] |

| Nonaqueous Solution (PO) | 0.27 | - | 1.3 | 1.6 | - | - | [8] |

| Intravenous (IV) | 0.15 | 30.0 ± 8.8 | 0.33 | - | - | - | [10][11] |

| Rectal (PR) | 0.5 | 8.8 ± 4.8 | 1.7 ± 1.1 | 8.3 ± 4.8 | 50.1 ± 19.2 | 28 ± 6 | [6] |

Table 2: Pharmacokinetics of this compound in Other Animal Models

| Species | Formulation/Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | Reference |

| Cat | Oral | 0.28 ± 0.04 | 34.50 ± 6.59 | 0.9 | 1.3 ± 0.2 | [13][14] |

| Rabbit | Oral Suspension | 2.08 (mean) | 15.7 ± 7.54 | 2.79 ± 1.25 | 3.54 ± 1.32 | [15][16] |

| Horse | Oral Tablet | 0.5 | 4.96 ± 2.13 | - | - | [7] |

Note: Pharmacokinetic parameters can be highly variable between individuals and studies due to differences in formulation, feeding status, and health condition.[17] Food can decrease the bioavailability of aqueous solutions of this compound.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are representative protocols synthesized from the cited literature.

Typical Pharmacokinetic Study Workflow

The diagram below outlines a generalized workflow for a pharmacokinetic study of this compound in an animal model.

Methodology for Oral Administration Study in Dogs

-

Animals: Healthy adult Beagle or other purpose-bred dogs are commonly used. Studies also utilize client-owned dogs with naturally occurring heart disease.[17] Animals are typically fasted overnight before drug administration.

-

Drug Administration: A single dose of this compound (e.g., 0.25-0.5 mg/kg) is administered orally as a chewable tablet, capsule, or liquid solution.[2][6][9]

-

Blood Sample Collection: Venous blood samples (e.g., 2-3 mL) are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predetermined time points. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[6]

-

Plasma Processing: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then harvested and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of this compound and its active metabolite, ODMP, are quantified using a validated high-performance liquid chromatography (HPLC) with fluorescence detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][13] These methods provide high sensitivity and specificity for accurate quantification.

-

Pharmacokinetic Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

Methodology for Intravenous Administration Study in Dogs

-

Animals and Preparation: Similar to oral studies, healthy dogs are often used.[10][11] Anesthesia may be required for instrumentation and to minimize stress.[10][11] Intravenous catheters are placed for drug administration and blood sampling.

-

Drug Administration: this compound is administered as a single intravenous bolus, typically at a lower dose than oral studies (e.g., 0.15 mg/kg), to account for 100% bioavailability.[10][11]

-

Blood Sample Collection and Analysis: The sampling schedule is often more intensive in the initial hours post-administration due to the rapid distribution phase. Sample processing and analytical methods are consistent with those used in oral studies.

-

Pharmacokinetic Analysis: In addition to the standard parameters, IV studies allow for the calculation of total body clearance and volume of distribution at steady state (Vdss).[2][10]

Conclusion

The pharmacokinetic profile of this compound has been well-characterized in dogs and to a lesser extent in other species like cats and rabbits. It is characterized by rapid absorption and metabolism to its active metabolite, ODMP, with both compounds having relatively short half-lives. Significant variability in pharmacokinetic parameters is a notable feature, which may be influenced by factors such as drug formulation and the individual animal's health status.[17] The detailed protocols and compiled data presented in this guide serve as a valuable resource for researchers and professionals in the field of veterinary drug development, facilitating a deeper understanding of this compound's disposition in various animal models and informing future research and clinical applications.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Pharmacokinetics of this compound and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Pharmacokinetics and cardiovascular effects following a single oral administration of a nonaqueous this compound solution in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e-jvc.org [e-jvc.org]

- 10. Frontiers | Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs [frontiersin.org]

- 11. Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics of this compound enantiomers after oral and intravenous administration of racemate this compound formulations in healthy dogs. | Semantic Scholar [semanticscholar.org]

- 13. Pharmacokinetics of oral this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. Pharmacokinetics of this compound after oral administration to dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Pimobendan's Inotropic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimobendan is a potent inodilator distinguished by a dual mechanism of action that enhances myocardial contractility with a favorable energetic profile. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's positive inotropic effects. It delves into its stereospecific calcium sensitization of the cardiac myofilaments via interaction with troponin C and its inhibition of phosphodiesterase III (PDE3), leading to increased cyclic adenosine monophosphate (cAMP) levels. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for investigating these mechanisms, and presents visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound, a benzimidazole-pyridazinone derivative, is classified as a calcium sensitizer and a selective inhibitor of phosphodiesterase III (PDE3). This dual mechanism confers both positive inotropic and vasodilatory properties, making it an effective agent in the management of heart failure. Unlike traditional inotropes that increase intracellular calcium concentration and myocardial oxygen consumption, this compound enhances the efficiency of the existing calcium transient, thereby improving contractility with a lower risk of arrhythmogenesis and energetic cost. This guide focuses on the molecular basis of its inotropic actions.

Dual Mechanism of Inotropic Action

This compound's positive inotropic effect is the result of two primary, synergistic molecular actions:

-

Calcium Sensitization of Cardiac Troponin C: this compound increases the sensitivity of the myofilaments to calcium by interacting with cardiac troponin C (cTnC). This interaction enhances the conformational changes in the troponin complex initiated by calcium binding, leading to a stronger interaction between actin and myosin for a given intracellular calcium concentration.

-

Inhibition of Phosphodiesterase III (PDE3): this compound selectively inhibits the PDE3 isozyme, which is abundant in cardiac and vascular smooth muscle. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA-mediated phosphorylation of various proteins in the cardiomyocyte contributes to an increased calcium influx and enhanced contractility.

Stereospecificity of Action

The inotropic effects of this compound are stereospecific. The calcium-sensitizing effect is primarily attributed to the l-isomer of this compound, which demonstrates a significantly greater ability to increase the calcium sensitivity of skinned cardiac muscle fibers compared to the d-isomer. In contrast, the active metabolite of this compound, O-desmethylthis compound (ODMP), is a more potent inhibitor of PDE3 than the parent compound.

Quantitative Data

The following tables summarize the key quantitative parameters that define the molecular and physiological effects of this compound and its active metabolite.

Table 1: Phosphodiesterase III (PDE3) Inhibition

| Compound | IC50 (µM) | Species/Tissue | Reference |

| This compound | 0.32 | Guinea Pig Cardiac Muscle | |

| This compound | 2.4 | Guinea Pig Cardiac Muscle | |

| O-desmethylthis compound (ODMP) | 0.19 | Guinea Pig Cardiac Muscle |

Table 2: Calcium Sensitization

| Parameter | Value | Experimental Model | Reference |

| Leftward shift in force-pCa curve | 0.15 - 0.20 pCa units | Skinned heart muscle fibers | |

| EC50 for inotropic effect | 6.0 µM | Isolated guinea-pig papillary muscles |

Table 3: Clinical Efficacy in Canine Heart Failure (EPIC Study)

| Parameter | This compound Group | Placebo Group | P-value | Reference |

| Median time to primary endpoint (onset of CHF, cardiac-related death, or euthanasia) | 1228 days | 766 days | 0.0038 | |

| Median survival time | 1059 days | 902 days | 0.012 |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the molecular signaling pathways affected by this compound and the logical flow of its dual mechanism of action.

An In-Depth Technical Guide to Pimobendan's Role as a Calcium Sensitizer in Cardiac Muscle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimobendan is a potent inodilator distinguished by its dual mechanism of action: phosphodiesterase III (PDE3) inhibition and a unique calcium sensitization of the cardiac myofilaments. This guide focuses on the latter, providing a comprehensive technical overview of how this compound enhances cardiac contractility by increasing the sensitivity of the contractile apparatus to existing intracellular calcium levels. This mechanism is crucial as it augments inotropy without a corresponding increase in myocardial oxygen consumption, a significant advantage over traditional inotropes. Through a detailed exploration of its molecular interactions, experimental validation, and quantitative effects, this document serves as a definitive resource for researchers and professionals in cardiovascular drug development.

Introduction

This compound, a benzimidazole-pyridazinone derivative, has emerged as a cornerstone in the management of congestive heart failure in veterinary medicine.[1] Its efficacy stems from a unique combination of positive inotropic and vasodilatory effects.[2] While its vasodilatory action is attributed to the inhibition of phosphodiesterase III (PDE3), its positive inotropic effect is largely due to its function as a calcium sensitizer.[2][3] This guide will delve into the intricate details of this compound's role as a calcium sensitizer, providing a technical exploration of its mechanism, the experimental protocols used to elucidate this function, and the quantitative data that underpins our current understanding.

Mechanism of Action: Calcium Sensitization

The fundamental principle of this compound's calcium sensitizing effect lies in its ability to enhance the efficiency of the cardiac contractile machinery at submaximal calcium concentrations. Unlike traditional inotropes that increase intracellular calcium concentration, which can lead to arrhythmias and increased myocardial oxygen demand, this compound augments contractility by increasing the affinity of the myofilaments for calcium.[4]

Molecular Target: Cardiac Troponin C

The primary molecular target for this compound's calcium-sensitizing action is the cardiac troponin C (cTnC) subunit of the troponin complex.[5] By binding to cTnC, this compound induces a conformational change that increases its sensitivity to calcium ions.[3] This enhanced sensitivity means that for a given concentration of intracellular calcium, there is a greater activation of the actin-myosin cross-bridge cycling, resulting in a more forceful contraction.[5]

Signaling Pathway

The binding of this compound to cardiac troponin C initiates a cascade of events that ultimately leads to enhanced myocardial contractility. The following diagram illustrates this signaling pathway.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. researchgate.net [researchgate.net]

- 3. The positive inotropic effect of this compound involves stereospecific increases in the calcium sensitivity of cardiac myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pCa-tension and force-velocity characteristics of skinned fibres isolated from fish fast and slow muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Phosphodiesterase III Inhibitory Properties of Pimobendan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimobendan is a well-established inodilator agent used primarily in veterinary medicine for the management of congestive heart failure.[1][2][3] Its therapeutic efficacy stems from a dual mechanism of action: sensitization of the cardiac contractile apparatus to calcium and inhibition of phosphodiesterase III (PDE3).[4][5][6] This technical guide provides an in-depth exploration of the PDE3 inhibitory properties of this compound, its active metabolite desmethylthis compound, and the downstream signaling consequences of this inhibition. It includes a summary of quantitative inhibitory data, detailed experimental protocols for assessing PDE3 inhibition, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Phosphodiesterase III Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various cellular signaling pathways.[4] this compound selectively inhibits the PDE3 isozyme.[1][7] This inhibition leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells, mediating the drug's positive inotropic and vasodilatory effects, respectively.[5][8]

This compound is metabolized in the liver to its active metabolite, O-desmethylthis compound (UD-CG 212 Cl), which is an even more potent inhibitor of PDE3.[1][9]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its active metabolite has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). The following tables summarize the available data, highlighting the selectivity for PDE3 over other PDE isoforms.

Table 1: Inhibitory Activity (IC50) of this compound against PDE Isoforms

| PDE Isoform | IC50 (µM) | Source Organism | Reference |

| PDE3 | 0.32 | Guinea Pig Cardiac Muscle | [7] |

| PDE I | >30 | Guinea Pig Cardiac Muscle | [7] |

| PDE II | >30 | Guinea Pig Cardiac Muscle | [7] |

| cAMP-PDE III | 2.40 | Guinea Pig Heart | [1] |

| PDE5 | Inhibitor | Canine | [10] |

Table 2: Inhibitory Activity (IC50) of Desmethylthis compound (UD-CG 212 Cl) against PDE Isoforms

| PDE Isoform | IC50 (µM) | Source Organism | Reference |

| PDE III | 0.19 | Guinea Pig Heart | [1] |

| PDE I | >100 | Guinea Pig Heart | [1] |

| PDE II | >200 | Guinea Pig Heart | [1] |

Signaling Pathways

The inhibition of PDE3 by this compound and its metabolite triggers distinct signaling cascades in cardiomyocytes and vascular smooth muscle cells, leading to its therapeutic effects.

Positive Inotropic Effect in Cardiomyocytes

In cardiac muscle cells, the accumulation of cAMP due to PDE3 inhibition leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in excitation-contraction coupling, resulting in a positive inotropic (increased contractility) effect.

Vasodilatory Effect in Vascular Smooth Muscle

In vascular smooth muscle cells, the increase in cAMP concentration also activates PKA. PKA activation leads to the inhibition of myosin light chain kinase (MLCK) and the activation of myosin light chain phosphatase (MLCP), resulting in smooth muscle relaxation and vasodilation.

References

- 1. Relation of positive inotropic and chronotropic effects of this compound, UD-CG 212 Cl, milrinone and other phosphodiesterase inhibitors to phosphodiesterase III inhibition in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. auetd.auburn.edu [auetd.auburn.edu]

- 9. researchgate.net [researchgate.net]

- 10. No impact of polymorphism in the phosphodiesterase 5A gene in Cavalier King Charles Spaniels on this compound‐induced inhibition of platelet aggregation response - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Pimobendan: A Technical Guide to Novel Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimobendan is a well-established inodilator used in veterinary medicine for the management of congestive heart failure secondary to degenerative mitral valve disease (DMVD) and dilated cardiomyopathy (DCM).[1] Its primary mechanisms of action are calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE3), which together enhance myocardial contractility and induce vasodilation.[1] While its cardiovascular applications are well-documented, emerging preclinical and early-stage clinical research suggests that this compound's unique pharmacological profile may offer therapeutic benefits in a broader range of diseases. This technical guide synthesizes the current state of early-stage research into novel therapeutic uses of this compound, providing an in-depth overview of the underlying science, experimental methodologies, and quantitative data.

Core Mechanisms of Action: A Foundation for Novel Applications

This compound's therapeutic effects stem from its dual mechanism of action. Understanding these pathways is crucial for exploring its potential in new disease contexts.

Calcium Sensitization

This compound enhances the sensitivity of the cardiac troponin C (cTnC) to calcium, which strengthens myocardial contraction without increasing intracellular calcium concentrations. This is a key advantage over traditional inotropes, as it avoids the increased myocardial oxygen consumption and potential for arrhythmias associated with calcium overload.

Phosphodiesterase III (PDE3) Inhibition

By selectively inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. Increased cAMP levels lead to a positive inotropic effect in the heart and vasodilation in the peripheral and coronary arteries, reducing both preload and afterload on the heart.

Established Therapeutic Uses in Cardiology: A Summary of Key Clinical Trials

While not the primary focus of this guide, a brief overview of the pivotal clinical trials in cardiology provides context for the drug's established efficacy and safety profile.

Degenerative Mitral Valve Disease (DMVD)

The "Evaluation of this compound in Cardiomegaly" (EPIC) trial was a landmark study that demonstrated the benefit of this compound in the preclinical stage of DMVD (ACVIM Stage B2).

Table 1: Key Quantitative Outcomes of the EPIC Trial

| Outcome | This compound Group | Placebo Group | p-value |

| Median time to onset of clinical signs of congestive heart failure | 1228 days | 766 days | 0.0038 |

| Median survival time | 1059 days | 902 days | 0.012 |

Dilated Cardiomyopathy (DCM)

The "PROTECT" study investigated the use of this compound in Doberman Pinschers with preclinical DCM.

Table 2: Key Quantitative Outcomes of the PROTECT Study

| Outcome | This compound Group | Placebo Group | p-value |

| Median time to onset of congestive heart failure or sudden death | 718 days | 441 days | 0.0088 |

| Median survival time | 623 days | 466 days | 0.034 |

Novel Therapeutic Frontiers: Early-Stage Research

Emerging research is beginning to explore the therapeutic potential of this compound beyond its established cardiovascular applications. The following sections detail the most promising of these novel avenues.

Chronic Kidney Disease (CKD) in Feline Patients

Rationale: A pilot study was initiated to investigate the potential benefits of this compound in cats with concurrent chronic kidney disease and heart disease. The rationale stems from anecdotal observations of improved renal parameters in cats receiving this compound for cardiac conditions.[2][3] The proposed mechanism may involve improved renal perfusion due to the drug's vasodilatory effects.

Experimental Protocol: Pilot Study in Cats with CKD

-

Study Design: A pilot study to assess the tolerability and potential benefits of this compound in cats with CKD.[2]

-

Subjects: Geriatric cats with naturally occurring CKD and concurrent heart disease.[2]

-

Intervention: Administration of this compound. The specific dosage and treatment duration were not detailed in the available information.

-

Outcome Measures: Improvement in kidney values (e.g., creatinine, BUN) and overall clinical response.[2]

Quantitative Data: As of the latest available information, the quantitative results of this pilot study have not been published. The study was funded in 2012, and its current status is listed as "Active".[2]

Mitochondrial Dysfunction and Oxidative Stress

Rationale: A preclinical study in a rat model of mitral regurgitation has provided evidence that this compound can mitigate mitochondrial dysfunction and act as a reactive oxygen species (ROS) scavenger.[4][5] This suggests a novel cytoprotective mechanism that could be relevant in a variety of diseases characterized by oxidative stress and mitochondrial damage.

Experimental Protocol: this compound in a Rat Model of Mitral Regurgitation

-

Study Design: A randomized, controlled study in a surgically induced rat model of mitral regurgitation.[4]

-

Subjects: Male Sprague-Dawley rats.[6]

-

Intervention: Oral administration of this compound (0.15 mg/kg twice daily) for 4 weeks, beginning 8 weeks after the induction of mitral regurgitation.[4][5][6]

-

Key Methodologies:

-

Mitochondrial ROS Production: Measured by fluorescence intensity in isolated left ventricular mitochondrial tissue.[6]

-

Mitochondrial Membrane Potential: Assessed by the fluorescence intensity ratio of red to green, indicating mitochondrial depolarization.[6]

-

ROS Scavenging Activity: Evaluated in H9c2 rat cardiac myoblast cells by measuring the fluorescence of dichloro-dihydro-fluorescein diacetate (DCFDA) after exposure to hydrogen peroxide (H2O2).[7]

-

Quantitative Data:

Table 3: Effects of this compound on Mitochondrial Quality in a Rat Model

| Parameter | Sham Group | Mitral Regurgitation (MR) Group | MR + this compound Group |

| Mitochondrial ROS Production (Fold Change) | 1.0 | ~2.5 | ~1.5 |

| Mitochondrial Membrane Potential (Red:Green Ratio) | 1.0 | ~0.4 | ~0.8 |

| *p < 0.05 vs. Sham and MR + this compound groups |

Signaling Pathway: this compound's Role in Mitigating Mitochondrial Dysfunction

Caption: this compound's potential role in mitigating mitochondrial damage through ROS scavenging.

Pulmonary Hypertension

Rationale: this compound's vasodilatory effects, mediated through PDE3 inhibition, have led to its investigation as a potential therapy for pulmonary hypertension. Studies have explored its use in both human and animal models of the disease.

Experimental Protocol: Retrospective Study in Dogs with Severe Pulmonary Hypertension

-

Study Design: A retrospective study evaluating the long-term survival of dogs with severe pulmonary hypertension secondary to chronic respiratory disease.[3][8][9][10]

-

Subjects: 28 client-owned dogs with severe pulmonary hypertension.[8]

-

Intervention: Treatment with sildenafil alone (control group) or sildenafil in combination with this compound (treatment group). The median this compound dose was 0.28 mg/kg twice daily.[8]

-

Outcome Measures: Survival times.

Quantitative Data:

Table 4: Survival in Dogs with Severe Pulmonary Hypertension

| Treatment Group | Median Survival Time (days) |

| Sildenafil alone | Not specified |

| Sildenafil + this compound | Not specified |

| The study concluded that the addition of this compound did not result in a statistically significant increase in survival times compared to sildenafil alone in this cohort of dogs.[8] |

Experimental Protocol: this compound in a Dog Model of Chronic Precapillary Pulmonary Hypertension

-

Study Design: A study in a dog model of chronic embolic precapillary pulmonary hypertension.

-

Intervention: Intravenous administration of this compound (0.15 mg/kg).

-

Key Findings: this compound improved right and left ventricular function and increased stroke volume. However, it did not decrease pulmonary arterial pressure.

Mandatory Visualizations

Core Signaling Pathways of this compound

Caption: Dual mechanisms of action of this compound.

Experimental Workflow: Preclinical Evaluation of a Novel Therapeutic

Caption: A generalized workflow for preclinical research of novel this compound applications.

Future Directions and Conclusion

Early-stage research into novel therapeutic applications for this compound is promising, particularly in the areas of chronic kidney disease and conditions associated with mitochondrial dysfunction and oxidative stress. The drug's established safety profile in long-term cardiac use provides a strong foundation for exploring these new indications. However, further rigorous, prospective clinical trials are necessary to validate these preliminary findings and to elucidate the precise mechanisms underlying these potential non-cardiac benefits. Researchers and drug development professionals are encouraged to pursue these avenues of investigation to potentially expand the therapeutic utility of this well-characterized molecule.

References

- 1. Effect of this compound on the clinical outcome and survival of cats with non-taurine responsive dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. everycat.org [everycat.org]

- 3. Retrospective evaluation of this compound and sildenafil therapy for severe pulmonary hypertension due to lung disease and hypoxia in 28 dogs (2007–2013) | Semantic Scholar [semanticscholar.org]

- 4. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Retrospective evaluation of this compound and sildenafil therapy for severe pulmonary hypertension due to lung disease and hypoxia in 28 dogs (2007–2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retrospective evaluation of this compound and sildenafil therapy for severe pulmonary hypertension due to lung disease and hypoxia in 28 dogs (2007-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pimobendan's Effect on Myocardial Oxygen Consumption: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Pimobendan is a unique inodilator agent widely used in veterinary medicine for the management of congestive heart failure (CHF) in dogs, particularly those with dilated cardiomyopathy (DCM) or degenerative mitral valve disease (DMVD).[1][2] Its therapeutic efficacy stems from a dual mechanism of action: calcium sensitization of the cardiac contractile apparatus and inhibition of phosphodiesterase III (PDE3).[3][4][5] This combination results in positive inotropic effects (increased contractility) and vasodilation, leading to improved cardiac output and reduced cardiac workload.[1][3] A critical aspect of its pharmacological profile, and the focus of this guide, is its effect on myocardial oxygen consumption (MVO2). Unlike traditional inotropes that often increase MVO2 and can be detrimental in the long term, this compound is suggested to enhance cardiac efficiency without a proportional increase in oxygen demand.[1][4][6][7] This document provides a comprehensive technical overview of this compound's impact on myocardial energetics, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Core Mechanisms of Action

This compound's distinct effects on myocardial oxygen consumption are rooted in its two primary molecular actions:

-

Calcium Sensitization: this compound enhances the sensitivity of the troponin C component of the cardiac muscle fiber to calcium ions.[3] This allows for a more forceful contraction of the heart muscle without a significant increase in the intracellular calcium concentration.[3] This is a key differentiator from other inotropic agents that increase intracellular calcium, a process that is energetically costly and can lead to arrhythmias.[3] By improving the efficiency of calcium utilization, this compound aims to boost contractility with a lower energy cost.[8]

-

Phosphodiesterase III (PDE3) Inhibition: this compound also inhibits PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[5][9] Increased cAMP levels in vascular smooth muscle cells lead to relaxation and vasodilation.[3] This reduces both the preload (the pressure stretching the ventricle at the end of diastole) and the afterload (the resistance the heart pumps against), thereby decreasing the overall workload on the heart.[3]

The interplay of these two mechanisms is central to this compound's effect on myocardial oxygen consumption. The following diagram illustrates this dual pathway.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. VetFolio [vetfolio.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacodynamics and Pharmacokinetics of Injectable this compound and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium sensitization with this compound: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to the Cellular Signaling Pathways Affected by Pimobendan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimobendan is a potent inodilator agent utilized primarily in the management of congestive heart failure in canines. Its therapeutic efficacy stems from a dual mechanism of action: sensitization of the cardiac myofilaments to calcium and selective inhibition of phosphodiesterase III (PDE3).[1][2] This guide provides a detailed examination of the cellular and molecular signaling pathways modulated by this compound. We will delve into the intricacies of its interaction with the cardiac troponin complex and the downstream consequences of PDE3 inhibition. This document will present quantitative data on its effects, outline detailed experimental protocols for investigating its mechanisms, and provide visual representations of the affected signaling cascades to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action

This compound's pharmacological profile is unique, combining two distinct but synergistic mechanisms that enhance cardiac contractility and promote vasodilation.[3]

Calcium Sensitization of Cardiac Myofilaments

This compound enhances the sensitivity of the cardiac contractile apparatus to intracellular calcium.[4] This effect is primarily mediated through its interaction with cardiac troponin C (cTnC).[5] By increasing the affinity of cTnC for calcium, this compound facilitates a more robust interaction between actin and myosin for a given intracellular calcium concentration.[3] This mechanism is particularly advantageous as it augments cardiac contractility without a significant increase in myocardial oxygen demand, a common drawback of traditional inotropic agents that elevate intracellular calcium levels.[1]

Phosphodiesterase III (PDE3) Inhibition

This compound is a selective inhibitor of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[6] Inhibition of PDE3 leads to an accumulation of intracellular cAMP in both cardiomyocytes and vascular smooth muscle cells.[3] In cardiomyocytes, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium homeostasis and contractility. In vascular smooth muscle, increased cAMP levels lead to relaxation and vasodilation, reducing both preload and afterload on the heart.[3]

Detailed Signaling Pathways

The Calcium Sensitization Pathway

This compound's calcium sensitizing effect is a direct interaction with the cardiac troponin complex. The binding of this compound to cTnC induces a conformational change that increases the affinity of the regulatory N-terminal domain of cTnC for calcium.[4] This enhanced calcium binding stabilizes the troponin complex in a state that promotes the movement of tropomyosin, exposing the myosin-binding sites on actin and thereby augmenting the force of contraction.

The PDE3 Inhibition and cAMP-PKA Signaling Pathway

Inhibition of PDE3 by this compound leads to an increase in intracellular cAMP levels. This activates PKA, which then phosphorylates multiple downstream targets in the cardiomyocyte. Key substrates include L-type calcium channels, phospholamban (PLN) at the sarcoplasmic reticulum, and cardiac troponin I (cTnI). Phosphorylation of L-type calcium channels increases calcium influx during depolarization. Phosphorylation of PLN relieves its inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum and promoting relaxation. Phosphorylation of cTnI decreases the calcium sensitivity of the myofilaments, contributing to faster relaxation.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on key cellular parameters.

| Parameter | Effect | Concentration | Species/Model | Reference |

| PDE3 Inhibition | IC50 of 0.32 µM | 0.32 µM | Not specified | [7] |

| Myofilament Ca2+ Sensitivity | Leftward shift of pCa-tension curve by 0.15-0.20 pCa units | 50 µM | Guinea pig skinned cardiac fibers | [4] |

| Significant leftward shift of pCa-tension curve | 100 µmol/l | Human skinned papillary muscle fibers | [8] | |

| Myofibrillar ATPase Activity | Increased at submaximal Ca2+ concentrations | 10⁻⁴ mol/l | Dog cardiac myofibrils | [5] |

Experimental Protocols

Skinned Fiber Assay for Calcium Sensitivity

This protocol is a composite of methodologies described in the literature for assessing the effect of this compound on myofilament calcium sensitivity.[4][8][9]

Objective: To determine the effect of this compound on the calcium sensitivity of force development in demembranated (skinned) cardiac muscle fibers.

Materials:

-

Cardiac muscle tissue (e.g., papillary muscle)

-

Skinning solution (e.g., containing Triton X-100)

-

Relaxing solution (low Ca2+)

-

Activating solutions (varying Ca2+ concentrations, calculated using a Ca2+-EGTA buffer system)

-

This compound stock solution

-

Force transducer and data acquisition system

Procedure:

-

Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and chemically skinned (e.g., with 1% Triton X-100) to remove cell membranes while preserving the contractile apparatus.

-

Mounting: A single skinned fiber or a small bundle is mounted between a force transducer and a length controller.

-

Sarcomere Length Adjustment: The preparation is bathed in relaxing solution, and the sarcomere length is adjusted to a standard value (e.g., 2.2 µm) using laser diffraction.

-

Force-pCa Relationship: The fiber is sequentially bathed in activating solutions with increasing calcium concentrations (decreasing pCa, where pCa = -log[Ca2+]). The steady-state force at each pCa is recorded.

-

This compound Incubation: The fiber is then incubated with a relaxing solution containing a known concentration of this compound.

-

Post-Pimobendan Force-pCa Relationship: The force-pCa relationship is re-determined in the presence of this compound.

-

Data Analysis: The force data are normalized to the maximum force and plotted against pCa. The pCa required for half-maximal activation (pCa50) is determined for both control and this compound-treated conditions. A leftward shift in the curve and an increase in pCa50 indicate increased calcium sensitivity.

Intracellular Calcium Measurement using Fura-2 AM

This protocol provides a general framework for measuring intracellular calcium transients in isolated cardiomyocytes treated with this compound, based on established methods.[10][11][12][13]

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

Isolated adult cardiomyocytes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered salt solution (HBSS)

-

This compound solution

-

Fluorescence microscopy system with dual-excitation wavelength capabilities (e.g., 340 nm and 380 nm) and an emission detector (around 510 nm).

Procedure:

-

Cell Loading: Isolated cardiomyocytes are incubated with Fura-2 AM (typically 1-5 µM) and a dispersing agent like Pluronic F-127 in HBSS for a specified time (e.g., 20-60 minutes) at room temperature or 37°C to allow the dye to enter the cells.

-

De-esterification: After loading, cells are washed and incubated in fresh HBSS to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.

-

Baseline Fluorescence Measurement: The cells are placed on the stage of the fluorescence microscope and perfused with HBSS. Baseline fluorescence is recorded by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

This compound Application: A solution of this compound is perfused over the cells.

-

Post-treatment Fluorescence Measurement: Fluorescence ratios (F340/F380) are continuously recorded to monitor changes in intracellular calcium concentration.

-

Calibration: At the end of the experiment, an in situ calibration can be performed using ionophores (e.g., ionomycin) in the presence of high calcium (for Rmax) and a calcium chelator like EGTA (for Rmin) to convert the fluorescence ratios into absolute calcium concentrations.

Conclusion

This compound's dual mechanism of action, involving both calcium sensitization and PDE3 inhibition, provides a powerful therapeutic strategy for the management of heart failure. The sensitization of the cardiac myofilaments to calcium enhances contractility without a substantial increase in myocardial oxygen consumption, while PDE3 inhibition leads to beneficial vasodilation and further inotropic support through the cAMP-PKA signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation of these pathways and the development of novel cardiovascular therapies. A thorough understanding of these intricate cellular mechanisms is paramount for researchers and drug development professionals seeking to innovate in the field of cardiovascular pharmacology.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. Effects of this compound for mitral valve regurgitation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The positive inotropic effect of this compound involves stereospecific increases in the calcium sensitivity of cardiac myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound and its metabolite on myofibrillar calcium responsiveness and ATPase activity in the presence of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dvm360.com [dvm360.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound increases calcium sensitivity of skinned human papillary muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High Efficiency Preparation of Skinned Mouse Cardiac Muscle Strips from Cryosections for Contractility Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ionoptix.com [ionoptix.com]

- 11. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. moodle2.units.it [moodle2.units.it]

- 13. ionoptix.com [ionoptix.com]

An In-depth Technical Guide on the Interaction of Pimobendan with Cardiac Troponin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimobendan is a potent inodilator distinguished by its dual mechanism of action: sensitization of the cardiac contractile apparatus to calcium and inhibition of phosphodiesterase III (PDEIII).[1][2][3] This guide provides a comprehensive technical overview of the molecular interaction between this compound and its primary target for calcium sensitization, cardiac troponin C (cTnC).[1][2] By enhancing the affinity of cTnC for calcium, this compound augments myocardial contractility without a concomitant increase in intracellular calcium concentration, a key differentiator from traditional inotropic agents.[4][5] This document consolidates quantitative data, details experimental methodologies used to characterize this interaction, and presents visual representations of the underlying pathways to serve as a resource for researchers and drug development professionals in the field of cardiovascular pharmacology.

Introduction

This compound, a benzimidazole-pyridazinone derivative, is classified as a calcium sensitizer. Its positive inotropic effects are primarily attributed to its interaction with the cardiac troponin complex, specifically cTnC.[1][2] This interaction leads to an increased affinity of the myofilaments for calcium, thereby enhancing the force of contraction.[6] This mechanism is particularly advantageous in the context of heart failure, as it improves cardiac output without increasing myocardial oxygen demand.[4][7] In addition to its calcium-sensitizing properties, this compound also exhibits vasodilatory effects through the inhibition of PDEIII.[8][9] This dual functionality has established this compound as a cornerstone in the management of congestive heart failure in veterinary medicine.[4][10] This guide will focus on the core of its inotropic action: the molecular interplay with cardiac troponin C.

Molecular Interaction with Cardiac Troponin C

The positive inotropic action of this compound stems from its ability to increase the sensitivity of the cardiac myofilaments to calcium. This is achieved through a direct interaction with cardiac troponin C.[1][2] The l-optical isomer of this compound is predominantly responsible for this calcium-sensitizing effect.[6][11]

Signaling Pathway

The binding of this compound to cTnC stabilizes the calcium-bound conformation of the troponin complex. This allosteric modulation enhances the interaction between troponin C and troponin I, leading to a more efficient relief of the inhibitory effect of the troponin-tropomyosin complex on the actin-myosin interaction. The result is an increased number of cross-bridges formed at any given calcium concentration, leading to greater force production.

Quantitative Data

The following tables summarize the key quantitative findings from various studies on the interaction of this compound with cardiac troponin C and its functional consequences.

Table 1: Effect of this compound on Myofilament Calcium Sensitivity

| Parameter | Condition | This compound Concentration | Change | Reference(s) |

| pCa₅₀ Shift | Skinned cardiac fibers | 50 µM | Leftward shift of 0.15-0.20 pCa units | |

| pCa₅₀ Shift | Skinned human papillary muscle fibers | 100 µM | Significant leftward shift |

Table 2: Effect of this compound on Calcium Dissociation from Cardiac Troponin C

| Parameter | This compound Concentration | Reduction in Dissociation Rate | Reference(s) |

| Ca²⁺ Dissociation Rate from Regulatory Site | 50 µM | ~20% | [1] |

| Ca²⁺ Dissociation Rate from Regulatory Site | 100 µM | ~20% | [1] |

Table 3: Concentrations of this compound and its Metabolite in Experimental Studies

| Compound | Concentration | Experimental System | Observed Effect | Reference(s) |

| This compound | ≥ 10⁻⁵ M | Dog cardiac myofibrils | Increased Ca²⁺ responsiveness | [1] |

| This compound | 10⁻⁴ M | Dog cardiac myofibrils | Effect on ATPase activity | [1] |

| UD-CG 212 (active metabolite) | 10⁻⁹ M | Dog cardiac myofibrils | Increased Ca²⁺ responsiveness (in the presence of 5 mmol/l Pi) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

Skinned Fiber Experiments for Force-pCa Relationship

This in vitro method allows for the direct assessment of myofilament function by removing the sarcolemma, thus "skinning" the fiber and allowing for precise control of the intracellular environment.

Objective: To determine the effect of this compound on the calcium sensitivity of the contractile apparatus.

Methodology:

-

Preparation of Skinned Fibers:

-

Cardiac muscle tissue (e.g., papillary muscle) is dissected and placed in a relaxing solution.

-

The tissue is mechanically disrupted or chemically treated (e.g., with Triton X-100) to remove the cell membranes.

-

Single or small bundles of fibers are isolated and attached to a force transducer and a motor.

-

-

Solutions:

-

Relaxing Solution (pCa 9.0): Contains a high concentration of EGTA to chelate calcium, preventing contraction.

-

Activating Solutions (varying pCa): A series of solutions with progressively increasing free calcium concentrations (typically from pCa 6.5 to 4.5) are prepared using a calcium-EGTA buffer system.

-

This compound Solutions: this compound is added to the activating solutions at the desired concentrations.

-

-

Experimental Procedure:

-

The skinned fiber is first bathed in the relaxing solution to establish a baseline force.

-

The fiber is then sequentially exposed to activating solutions with increasing calcium concentrations, and the steady-state force at each pCa is recorded.

-

This procedure is repeated in the presence of various concentrations of this compound.

-

-

Data Analysis:

-

The force generated at each pCa is normalized to the maximum force.

-

The normalized force is plotted against pCa, and the data are fitted to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximum force is achieved) and the Hill coefficient.

-

A leftward shift in the force-pCa curve and a decrease in the pCa₅₀ value in the presence of this compound indicate an increase in calcium sensitivity.

-

Myofibrillar ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the myofibrils, which is directly related to the cross-bridge cycling rate.

Objective: To determine the effect of this compound on the ATPase activity of myofibrils at different calcium concentrations.

Methodology:

-

Preparation of Myofibrils:

-